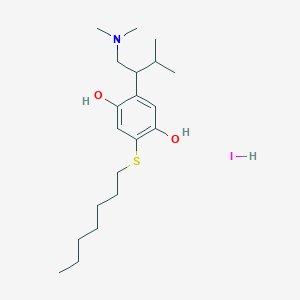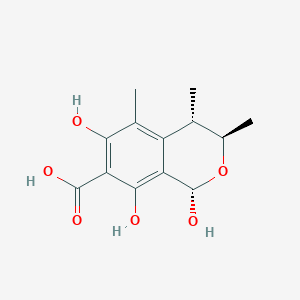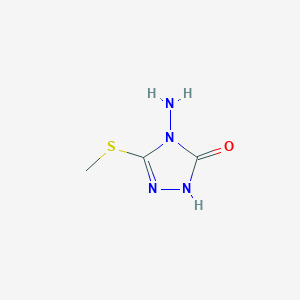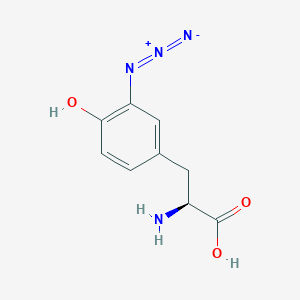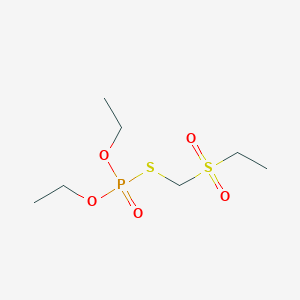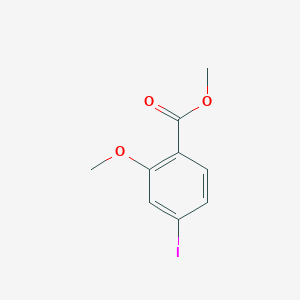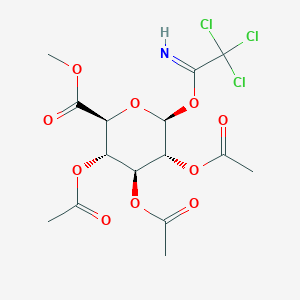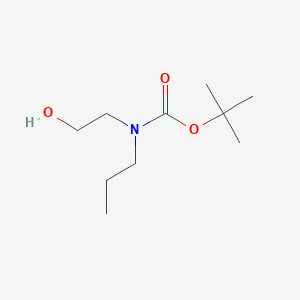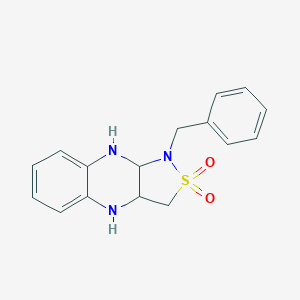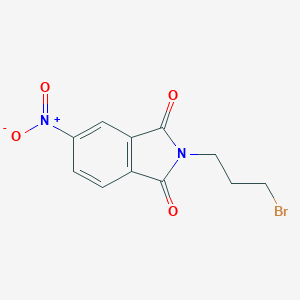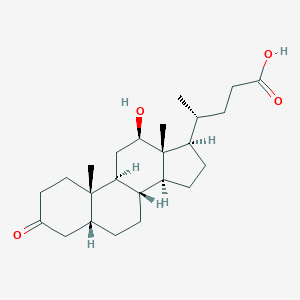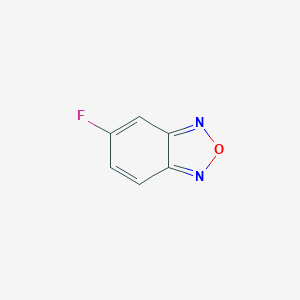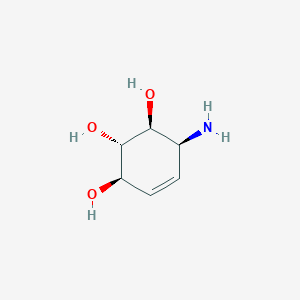
(1S,2S,3R,6S)-6-Aminocyclohex-4-ene-1,2,3-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S,3R,6S)-6-Aminocyclohex-4-ene-1,2,3-triol, also known as D-cycloserine, is a cyclic amino acid that has been extensively studied for its unique biochemical and physiological properties. It was first discovered in the mid-20th century and has since been used in various fields of research, including neuroscience, microbiology, and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of (1S,2S,3R,6S)-6-Aminocyclohex-4-ene-1,2,3-triole is complex and multifaceted. It acts as a partial agonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory formation. By modulating the activity of the NMDA receptor, (1S,2S,3R,6S)-6-Aminocyclohex-4-ene-1,2,3-triole enhances the consolidation and extinction of fear memories. It also inhibits the biosynthesis of peptidoglycan, a crucial component of bacterial cell walls, leading to the disruption of bacterial cell growth and division.
Efectos Bioquímicos Y Fisiológicos
(1S,2S,3R,6S)-6-Aminocyclohex-4-ene-1,2,3-triole has been shown to have various biochemical and physiological effects, depending on the context of its use. In neuroscience, it has been shown to enhance the consolidation and extinction of fear memories, leading to a reduction in anxiety-related behaviors. In microbiology, it has been shown to inhibit the growth and division of bacterial cells, leading to the eradication of bacterial infections. In medicinal chemistry, it has been shown to have potential as a drug target for various diseases, including cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1S,2S,3R,6S)-6-Aminocyclohex-4-ene-1,2,3-triole has several advantages as a research tool. It is a well-established compound with a known mechanism of action, making it an ideal candidate for studying the NMDA receptor and its role in synaptic plasticity and memory formation. It is also a potent antibiotic, making it a useful tool for studying bacterial cell growth and division. However, there are also limitations to its use. It can have off-target effects, leading to unwanted side effects and interfering with experimental results. It can also be toxic at high concentrations, limiting its use in certain experimental contexts.
Direcciones Futuras
For the study of (1S,2S,3R,6S)-6-Aminocyclohex-4-ene-1,2,3-triole include investigating its potential as a treatment for anxiety disorders and other psychiatric conditions, as well as a potential antibiotic target for emerging bacterial infections.
Métodos De Síntesis
(1S,2S,3R,6S)-6-Aminocyclohex-4-ene-1,2,3-triole is synthesized through the fermentation of Streptomyces orchidaceus, a soil-dwelling bacterium. The process involves the isolation of the bacterium, which is then cultured in a suitable medium. The resulting product is then purified through a series of chemical reactions to obtain the final product. The synthesis method of (1S,2S,3R,6S)-6-Aminocyclohex-4-ene-1,2,3-triole is well-established, and the purity and quality of the product can be easily controlled.
Aplicaciones Científicas De Investigación
(1S,2S,3R,6S)-6-Aminocyclohex-4-ene-1,2,3-triole has been extensively studied for its potential therapeutic applications in various fields of research. In neuroscience, it has been shown to enhance the extinction of fear memories, which has significant implications for the treatment of anxiety disorders. In microbiology, it has been used as an antibiotic to treat various bacterial infections, including tuberculosis. In medicinal chemistry, it has been investigated for its potential as a drug target for various diseases, including cancer.
Propiedades
Número CAS |
141269-14-9 |
|---|---|
Nombre del producto |
(1S,2S,3R,6S)-6-Aminocyclohex-4-ene-1,2,3-triol |
Fórmula molecular |
C6H11NO3 |
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
(1S,2S,3R,6S)-6-aminocyclohex-4-ene-1,2,3-triol |
InChI |
InChI=1S/C6H11NO3/c7-3-1-2-4(8)6(10)5(3)9/h1-6,8-10H,7H2/t3-,4+,5-,6-/m0/s1 |
Clave InChI |
RAJLHDDMNNFKNT-FSIIMWSLSA-N |
SMILES isomérico |
C1=C[C@H]([C@@H]([C@H]([C@H]1N)O)O)O |
SMILES |
C1=CC(C(C(C1N)O)O)O |
SMILES canónico |
C1=CC(C(C(C1N)O)O)O |
Sinónimos |
4-Cyclohexene-1,2,3-triol,6-amino-,[1S-(1alpha,2beta,3alpha,6alpha)]-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



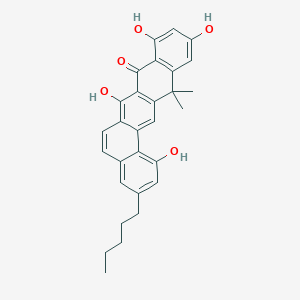
![(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate)](/img/structure/B136744.png)
